molecular formula C23H26ClN3O3 B11159162 1-butyl-N-{4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11159162
M. Wt: 427.9 g/mol
InChI Key: GKLMWDZVRAUXQB-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-butyl-N-{4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves a series of organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic compounds.

Chemical Reactions Analysis

1-butyl-N-{4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and other nucleophilic substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. It is used in organic synthesis as a building block for creating more complex molecules. . Researchers are exploring its use in developing new therapeutic agents due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can undergo free radical reactions, such as those involving N-bromosuccinimide, which leads to the formation of reactive intermediates . These intermediates can then interact with various biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-butyl-N-{4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as indole derivatives, which also exhibit a wide range of biological activities . The unique structure of this compound allows it to interact with different molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H26ClN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

1-butyl-N-[4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H26ClN3O3/c1-3-4-11-27-14-17(12-21(27)28)23(30)25-19-9-6-16(7-10-19)22(29)26-20-13-18(24)8-5-15(20)2/h5-10,13,17H,3-4,11-12,14H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

GKLMWDZVRAUXQB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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